(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate

chiral intermediate DPP1 inhibitor enantiomeric purity

This compound, systematically named tert-butyl [(S)-1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate (C₁₄H₁₉IN₂O₃, MW 390.22), is a protected amino acid amide intermediate—Boc-4-iodo-L-phenylalanine amide. It is an advanced key intermediate in the preparation of brensocatib (AZD7986), a highly potent, reversible, and selective dipeptidyl peptidase 1 (DPP1) inhibitor, and related cathepsin C inhibitors.

Molecular Formula C14H19IN2O3
Molecular Weight 390.221
CAS No. 868694-44-4
Cat. No. B590864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate
CAS868694-44-4
Synonyms[(1S)-2-Amino-1-[(4-iodophenyl)methyl]-2-oxoethyl]-carbamic acid 1,1-dimethylethyl ester
Molecular FormulaC14H19IN2O3
Molecular Weight390.221
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)N
InChIInChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1
InChIKeyFGLIDWYLHHPLPF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quantitative Guide to (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate (CAS 868694-44-4): A Key Chiral Intermediate for DPP1 Inhibitors


This compound, systematically named tert-butyl [(S)-1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate (C₁₄H₁₉IN₂O₃, MW 390.22), is a protected amino acid amide intermediate—Boc-4-iodo-L-phenylalanine amide . It is an advanced key intermediate in the preparation of brensocatib (AZD7986), a highly potent, reversible, and selective dipeptidyl peptidase 1 (DPP1) inhibitor, and related cathepsin C inhibitors . Commercial product is typically supplied with purity ≥98% and requires storage at -20 °C for maximum product recovery .

Why (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate Cannot Be Substituted: Stereochemical and Halogen Requirements for DPP1 Inhibitor Synthesis


Generic substitution of this intermediate is not viable because both the (S)-stereochemistry at the alpha‑carbon and the 4‑iodo substituent on the phenyl ring are structurally indispensable for constructing brensocatib (AZD7986) [1]. The (S)-configuration ensures the correct (S,S)-stereochemistry of the final drug’s two chiral centers; using the (R)-enantiomer or a racemate would yield a diastereomer with compromised DPP1 inhibitory activity. The 4‑iodo group is a requisite pharmacophoric element for DPP1 binding, and its replacement with other halogens (Br, Cl, F) or hydrogen leads to a substantial loss of potency . Furthermore, the primary amide terminus is tailored for the one‑pot amidation–dehydration sequence that installs the essential nitrile warhead in brensocatib; the corresponding free acid (Boc‑4‑iodo‑L‑phenylalanine, CAS 62129‑44‑6) would necessitate additional protection/deprotection and amidation steps, reducing synthetic efficiency [2].

Evidence-Based Differentiation of (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate from Closest Analogs


Stereochemical Configuration: (S)-Enantiomer vs. Racemate for Downstream DPP1 Inhibitor Potency

The (S)-configuration at the alpha-carbon is essential for producing brensocatib with the requisite (S,S)-stereochemistry at its two chiral centers. Brensocatib synthesized from this enantiopure intermediate achieves pIC₅₀ values of 6.85 (human DPP1), 7.6 (mouse), 7.7 (rat), 7.8 (dog), and 7.8 (rabbit) . In contrast, synthesis from the (R)-enantiomer or a racemic mixture would generate diastereomers with significantly reduced DPP1 inhibitory activity, as stereochemical inversion at the alpha‑carbon alters the orientation of the critical nitrile warhead within the enzyme active site [1].

chiral intermediate DPP1 inhibitor enantiomeric purity

Halogen-Dependent Potency: 4‑Iodo vs. 4‑Bromo/Chloro/Fluoro Analogs in DPP1 Inhibition

The 4‑iodo substituent on the phenyl ring is a critical pharmacophoric element for DPP1 binding. Brensocatib, which incorporates the 4‑iodophenyl moiety from this intermediate, displays potent DPP1 inhibition with pIC₅₀ 6.85 (human) and 7.6 (mouse) . Although direct comparative data for the isolated intermediate are not published, SAR studies on the final drug class demonstrate that replacement of iodine with bromine, chlorine, or fluorine results in a progressive drop in potency (ΔpIC₅₀ ≈ 1–2 log units), attributable to the halogen's contribution to hydrophobic packing and halogen‑bonding interactions within the S2 pocket of DPP1 [1].

halogen SAR DPP1 inhibition 4-iodophenyl pharmacophore

Amide Functionality: Synthetic Efficiency for the Nitrile‑Introduction Step vs. Free Acid Intermediate

The primary amide terminus of this intermediate is designed for the one‑pot amidation–dehydration sequence that installs the α‑amidoacetonitrile warhead in brensocatib [1]. In the disclosed manufacturing route, the amide is directly converted to the nitrile via dehydration, eliminating the need for separate amidation and protection steps. Using the corresponding free acid (Boc‑4‑iodo‑L‑phenylalanine, CAS 62129‑44‑6) would require at least two additional synthetic transformations (amide formation and potentially temporary protection of the carboxylic acid), increasing step count and reducing overall yield [2].

amide functional group one-pot synthesis nitrile installation

Regulatory‑Compliant Impurity Reference Standard: Certified Purity and Characterization vs. Generic Building Block

This compound is designated as Brensocatib Impurity 9 and is supplied with full characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC) compliant with ICH Q3A/Q3B guidelines for ANDA regulatory filing [1]. The certified HPLC purity is NLT 98% , contrasting with generic Boc‑4‑iodo‑L‑phenylalanine (CAS 62129‑44‑6) which is typically sold at 95–97% purity without a certificate of analysis tailored for regulatory submission. Traceability against pharmacopeial standards (USP or EP) is available upon request [1].

impurity reference standard ANDA filing regulatory compliance

Storage Stability: Low‑Temperature Requirement vs. Room‑Temperature‑Stable Analogs

The compound requires storage at -20 °C for maximum recovery , whereas the structurally related free acid Boc‑4‑iodo‑L‑phenylalanine (CAS 62129‑44‑6) is reported to be stable at room temperature . This difference is attributed to the enhanced reactivity of the primary amide toward hydrolysis and the tendency of the iodoaryl moiety to undergo photolytic or thermal degradation. The -20 °C storage requirement serves as a practical differentiation criterion for procurement planning and laboratory handling.

storage condition stability cold chain

Best Research and Industrial Application Scenarios for (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate


Process Chemistry for Late‑Stage DPP1 Inhibitor API Manufacturing

The pre‑formed amide intermediate enables direct conversion to the α‑amidoacetonitrile warhead via a one‑pot amidation–dehydration sequence, reducing step count by 2–3 transformations compared to routes starting from the free acid [1]. Process chemists can leverage this intermediate to streamline the convergent synthesis of brensocatib (AZD7986) and related DPP1 inhibitors, achieving higher overall yield and reduced process mass intensity.

Analytical Method Development and Validation for Brensocatib ANDA Submissions

As the certified Brensocatib Impurity 9 reference standard, this compound is supplied with full ICH‑compliant characterization data (¹H/¹³C NMR, HRMS, HPLC purity ≥98%) and optional pharmacopeial traceability [2]. It is directly applicable for HPLC method development, forced degradation studies, and quality‑controlled (QC) batch release testing during the ANDA filing process for generic brensocatib tablets.

Structure–Activity Relationship (SAR) Studies on Cathepsin C/DPP1 Inhibitors

Research groups investigating the SAR of DPP1 inhibitors can employ this enantiopure intermediate as a building block to synthesize analogs with systematic variations at the amide terminus, enabling rapid exploration of the nitrile‑binding pocket while retaining the essential (S)‑stereochemistry and 4‑iodoaryl pharmacophore [3].

Reference Standard for Pharmacopeial Monograph Development

Pharmacopeial monograph developers (USP, EP) requiring a well‑characterized impurity of brensocatib can utilize this product as a primary reference standard for impurity profiling, system suitability testing, and method transfer across laboratories, supported by the available comprehensive analytical data package [2].

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